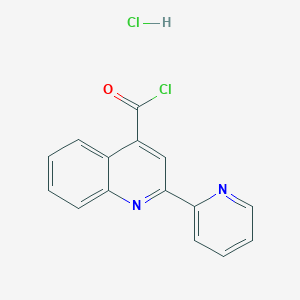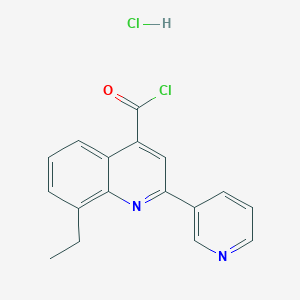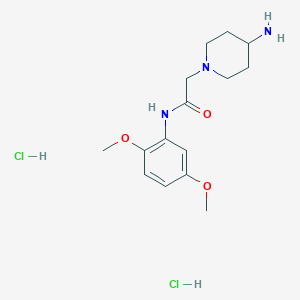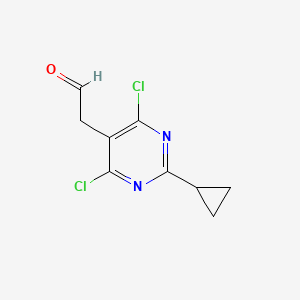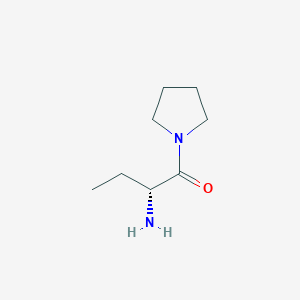
(R)-2-amino-1-(pyrrolidin-1-yl)butan-1-one
Übersicht
Beschreibung
“®-2-amino-1-(pyrrolidin-1-yl)butan-1-one” is an organic compound with the molecular formula C9H18N2O . It has an average mass of 170.252 Da and a monoisotopic mass of 170.141907 Da . This compound belongs to the class of organic compounds known as valine and derivatives . These are compounds containing valine or a derivative thereof resulting from reaction of valine at the amino group or the carboxy group, or from the replacement of any hydrogen of glycine by a heteroatom .
Molecular Structure Analysis
The molecular structure of “®-2-amino-1-(pyrrolidin-1-yl)butan-1-one” consists of a butanone backbone with an amino group at the second carbon, a methyl group at the third carbon, and a pyrrolidinyl group at the first carbon .Physical And Chemical Properties Analysis
“®-2-amino-1-(pyrrolidin-1-yl)butan-1-one” has a molecular formula of C9H18N2O, an average mass of 170.252 Da, and a monoisotopic mass of 170.141907 Da .Wissenschaftliche Forschungsanwendungen
Asymmetric Synthesis
(R)-2-amino-1-(pyrrolidin-1-yl)butan-1-one is used in asymmetric synthesis. For instance, in the synthesis of adamantyl GABA analogues, the compound serves as a precursor in stereoselective reactions. These procedures yield good to high enantioselectivity and are significant in the synthesis of sterically hindered nitroalkene and its enantiomers (Sibiryakova et al., 2018).
Metabolomics and Toxicology
The compound is also important in metabolomics and toxicology studies. For example, in a study of new psychoactive substances (NPS), the metabolites of similar compounds were analyzed in HepaRG cells, revealing insights into their physiological effects on human liver cells (Manier et al., 2020).
Chemical Synthesis of Heterocyclic Compounds
In chemical synthesis, this compound is utilized to create 2,5-disubstituted pyrroles and pyrrolidines through intramolecular cyclization. This method is convenient for generating both aromatic and saturated 5-membered heterocyclic compounds (Benetti et al., 2002).
Development of Chiral Additives
It is also used in the development of chiral additives for asymmetric syntheses. Optically active pyrrolidines derived from this compound have been studied for their potential in enamine-mediated reactions (Tseng et al., 1977).
Intermediate in Pharmaceutical Synthesis
This compound is a key intermediate in pharmaceutical synthesis, such as the preparation of premafloxacin, an antibiotic for veterinary use. Its synthesis involves stereoselective processes crucial for producing specific enantiomers (Fleck et al., 2003).
Eigenschaften
IUPAC Name |
(2R)-2-amino-1-pyrrolidin-1-ylbutan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O/c1-2-7(9)8(11)10-5-3-4-6-10/h7H,2-6,9H2,1H3/t7-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSMYTQPMEHMSCJ-SSDOTTSWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)N1CCCC1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C(=O)N1CCCC1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1H-pyrrolo[2,3-b]pyridine-3-carbohydrazide](/img/structure/B1396744.png)
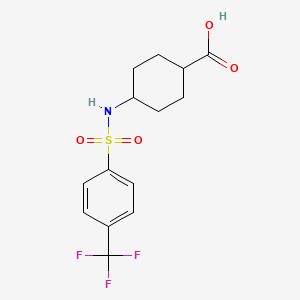
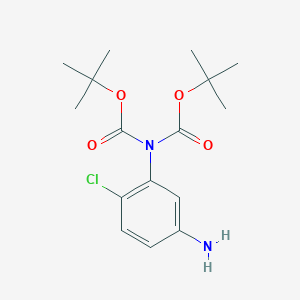




![7-chloro-6-methyl-1,3,4,5-tetrahydrobenzo[b]-1,6-naphthyridin-10(2H)-one](/img/structure/B1396753.png)

